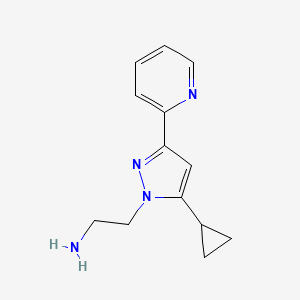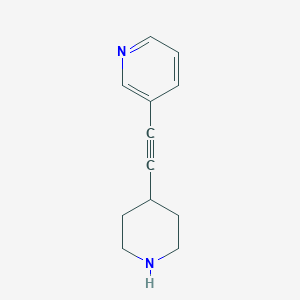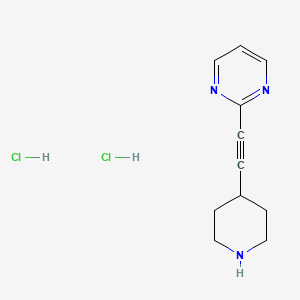![molecular formula C14H11F3N2S B1472931 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine CAS No. 1923237-05-1](/img/structure/B1472931.png)
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine
Overview
Description
2-[4-(Trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine (TFTP) is an organic compound with a unique structure and a wide range of applications in the fields of chemistry and biology. Its synthesis method has been widely studied in the past few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
Scientific Research Applications
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is widely used in scientific research due to its unique structure and wide range of applications. It has been used as a building block for the synthesis of various compounds, such as heterocyclic compounds and polymers. It has also been used as a reagent for the synthesis of biologically active compounds, such as inhibitors of serine proteases and DNA polymerase. In addition, 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has been used as a catalyst for the synthesis of heterocyclic compounds and as a substrate for the synthesis of peptides.
Mechanism of Action
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has been found to act as an inhibitor of serine proteases, which are enzymes that are involved in the breakdown of proteins. It binds to the active site of the enzyme and blocks the activity of the enzyme, preventing the breakdown of proteins. In addition, 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has been found to act as an inhibitor of DNA polymerase, which is an enzyme involved in the replication of DNA. It binds to the active site of the enzyme and blocks the activity of the enzyme, preventing the replication of DNA.
Biochemical and Physiological Effects
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of serine proteases, which can lead to the inhibition of the breakdown of proteins. In addition, 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has been found to inhibit the activity of DNA polymerase, which can lead to the inhibition of the replication of DNA. Furthermore, 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has been found to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has several advantages and limitations when used in lab experiments. One of the advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is relatively stable and can be stored for long periods of time without degradation. However, 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is also sensitive to light and temperature, so it must be stored and handled carefully in order to maintain its integrity.
Future Directions
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine has a wide range of potential future directions. One potential direction is the development of more efficient synthesis methods, which could lead to the production of larger quantities of 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine and its derivatives. In addition, further research into the biochemical and physiological effects of 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine could lead to the development of new therapeutic agents. Finally, 2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine could be used as a building block for the synthesis of new compounds with unique properties, which could have a variety of applications in the fields of chemistry and biology.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)11-3-1-9(2-4-11)13-18-7-10-5-6-20-8-12(10)19-13/h1-4,7H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLFUTZEPXSWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=NC(=NC=C21)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)
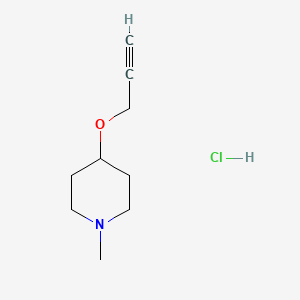
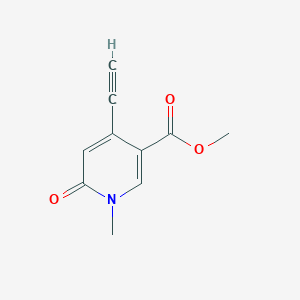

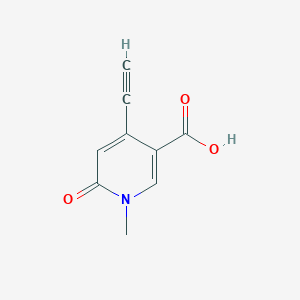
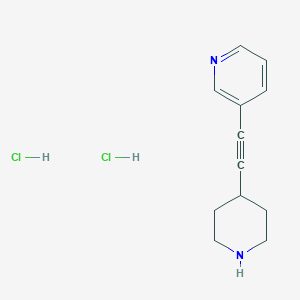

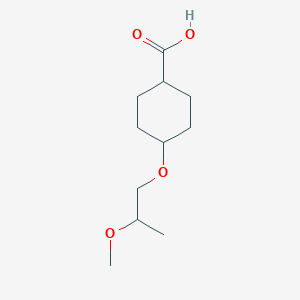
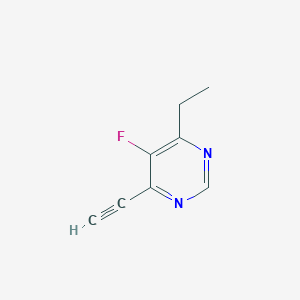
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)
